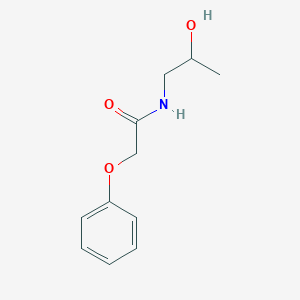
3-bromo-N-(2-ethylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(2-ethylphenyl)benzenesulfonamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as BES and has a molecular formula of C14H15BrNO2S. BES is a white crystalline powder that is soluble in various organic solvents such as ethanol, methanol, and acetone.
Mécanisme D'action
The exact mechanism of action of BES is not fully understood, but it is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation.
Biochemical and Physiological Effects:
BES has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of prostaglandin production, and the decrease in pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
BES has several advantages as a research compound, including its ease of synthesis, high purity, and stability. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for the research on BES, including the development of new drugs for the treatment of pain and inflammation, the investigation of its potential as a drug delivery agent, and the exploration of its potential applications in organic synthesis. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
BES can be synthesized through various methods, one of which involves the reaction of 3-bromoaniline with 2-ethylbenzenesulfonyl chloride in the presence of a base such as sodium carbonate. The resulting product is then purified through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
BES has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug delivery, and organic synthesis. In medicinal chemistry, BES has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propriétés
Formule moléculaire |
C14H14BrNO2S |
|---|---|
Poids moléculaire |
340.24 g/mol |
Nom IUPAC |
3-bromo-N-(2-ethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-2-11-6-3-4-9-14(11)16-19(17,18)13-8-5-7-12(15)10-13/h3-10,16H,2H2,1H3 |
Clé InChI |
JSPXCDNEJXWYOF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



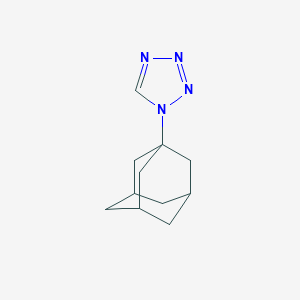
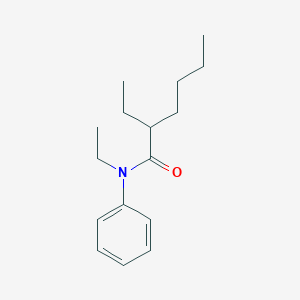



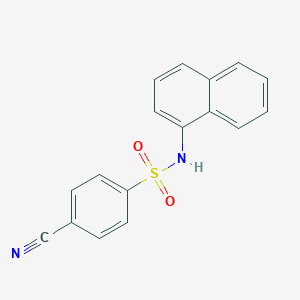
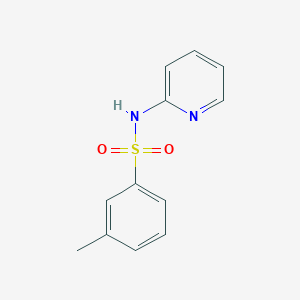
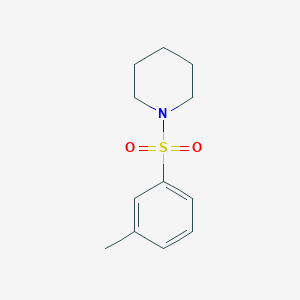

![Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B263390.png)
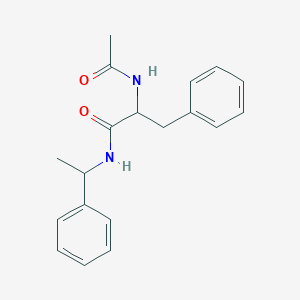
![N-[2-(4-Chlorophenoxy)ethyl]acetamide](/img/structure/B263394.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxybutanamide](/img/structure/B263396.png)
